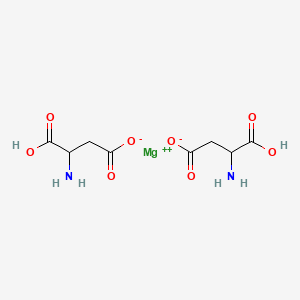
Magnesium 3-amino-4-hydroxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium 3-amino-4-hydroxy-4-oxobutanoate is a magnesium salt of a dicarboxylic amino acid. This compound is known for its role in various biological and chemical processes. It is often used as a mineral supplement and has applications in the manufacturing of cosmetics and household products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 3-amino-4-hydroxy-4-oxobutanoate typically involves the reaction of magnesium ions with the corresponding amino acid derivative. One common method is the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . This process involves the use of sodium ethoxide in ethanol to convert the amino acid derivative into its enolate ion, which then reacts with magnesium ions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, involving controlled reaction environments and purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium 3-amino-4-hydroxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.
Scientific Research Applications
Magnesium 3-amino-4-hydroxy-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in biological systems, particularly in enzyme functions and metabolic pathways.
Medicine: It is explored for its potential therapeutic effects, including its use as a mineral supplement to address magnesium deficiencies.
Industry: The compound is used in the production of cosmetics and household products due to its beneficial properties
Mechanism of Action
The mechanism of action of Magnesium 3-amino-4-hydroxy-4-oxobutanoate involves its interaction with molecular targets and pathways in biological systems. The compound acts by binding to specific enzymes and receptors, influencing various metabolic processes. For example, it may interact with nicotinic receptors at the neuromuscular junction, affecting muscle relaxation and contraction .
Comparison with Similar Compounds
Similar Compounds
Magnesium aspartate: Another magnesium salt of a dicarboxylic amino acid, used as a mineral supplement.
Magnesium citrate: A magnesium salt of citric acid, known for its high bioavailability and use in dietary supplements.
Magnesium oxide: A common form of magnesium used in supplements, though with lower bioavailability compared to organic magnesium salts.
Uniqueness
Magnesium 3-amino-4-hydroxy-4-oxobutanoate is unique due to its specific structure and properties, which confer higher water solubility and bioavailability compared to other magnesium salts. This makes it particularly effective as a supplement and in various industrial applications .
Properties
Molecular Formula |
C8H12MgN2O8 |
|---|---|
Molecular Weight |
288.49 g/mol |
IUPAC Name |
magnesium;3-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChI Key |
RXMQCXCANMAVIO-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















